molecular formula C10H14S B13983405 Benzenethiol, 2-(2-methylpropyl)-

Benzenethiol, 2-(2-methylpropyl)-

Cat. No.: B13983405
M. Wt: 166.29 g/mol
InChI Key: LALTVKWALMXFBJ-UHFFFAOYSA-N
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Description

Benzenethiol, 2-(2-methylpropyl)-, also known as 2-isobutylbenzenethiol, is an aromatic thiol derivative characterized by a benzene ring substituted with a thiol (-SH) group and an isobutyl (2-methylpropyl) group at the ortho position. This compound belongs to the broader class of benzenoid thiols, which are notable for their applications in fragrance synthesis, pharmaceuticals, and organic intermediates .

Properties

Molecular Formula

C10H14S

Molecular Weight

166.29 g/mol

IUPAC Name

2-(2-methylpropyl)benzenethiol

InChI

InChI=1S/C10H14S/c1-8(2)7-9-5-3-4-6-10(9)11/h3-6,8,11H,7H2,1-2H3

InChI Key

LALTVKWALMXFBJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=CC=CC=C1S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzenethiol, 2-(2-methylpropyl)- typically involves the alkylation of benzenethiol with an appropriate alkyl halide. One common method is the Friedel-Crafts alkylation, where benzenethiol reacts with 2-chloro-2-methylpropane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds under anhydrous conditions to yield the desired product .

Industrial Production Methods: Industrial production of Benzenethiol, 2-(2-methylpropyl)- follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and catalyst concentration, to optimize yield and purity. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: Benzenethiol, 2-(2-methylpropyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzenethiol, 2-(2-methylpropyl)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzenethiol, 2-(2-methylpropyl)- involves its interaction with various molecular targets. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. Additionally, the compound can undergo redox reactions, influencing cellular oxidative stress and redox homeostasis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following compounds are selected for comparison based on functional group variations and substituent effects:

Compound Name Structure Features Key Properties
Benzenethiol (C₆H₅SH) Parent compound: benzene + -SH Boiling point: ~169°C; pKa ~6.5
Benzenemethanethiol (C₆H₅CH₂SH) Benzene + CH₂SH (thiol at methyl position) Higher boiling point than benzenethiol due to increased molecular weight
Benzene, (2-methylpropyl)- Hydrocarbon analog (C₆H₅CH₂CH(CH₃)₂) Boiling point: 170.85°C; Melting point: -51.65°C
Benzenethiol, 2-methoxy- Methoxy (-OCH₃) substituent + -SH Boiling point (1 kPa): 99.05°C; Enhanced solubility in polar solvents

Physical Properties

  • Boiling Point :

    • The hydrocarbon analog, Benzene, (2-methylpropyl)-, has a boiling point of 170.85°C at atmospheric pressure . The addition of a polar -SH group in Benzenethiol, 2-(2-methylpropyl)-, is expected to increase this value due to hydrogen bonding, though exact data is unavailable.
    • Benzenethiol, 2-methoxy-, exhibits a lower boiling point (99.05°C at 1 kPa ), influenced by both the electron-donating methoxy group and reduced pressure .
  • Solubility: Thiols like Benzenethiol, 2-(2-methylpropyl)-, are typically practically insoluble in water due to their non-polar substituents, similar to ibuprofen derivatives (e.g., ) . Methoxy-substituted thiols (e.g., Benzenethiol, 2-methoxy-) show improved solubility in polar solvents compared to alkyl-substituted analogs .

Chemical Properties

  • Acidity: The pKa of unsubstituted Benzenethiol is ~6.5, making it more acidic than alcohols but less than carboxylic acids. The electron-donating isobutyl group in Benzenethiol, 2-(2-methylpropyl)-, may slightly reduce acidity compared to the parent compound . In contrast, electron-withdrawing groups (e.g., -Cl in Benzenethiol, 2-amino-4-chloro-) would increase acidity, though specific data is unavailable .
  • Reactivity :

    • Thiols undergo oxidation to disulfides and participate in nucleophilic substitutions. Steric hindrance from the ortho-isobutyl group in Benzenethiol, 2-(2-methylpropyl)-, may slow reactions compared to para-substituted analogs .
    • Benzenemethanethiol (C₆H₅CH₂SH) exhibits reactivity similar to aliphatic thiols due to the flexible CH₂ spacer .

Data Table: Comparative Analysis

Property Benzenethiol, 2-(2-methylpropyl)- Benzenethiol Benzene, (2-methylpropyl)- Benzenethiol, 2-methoxy-
Molecular Formula C₁₀H₁₄S C₆H₆S C₁₀H₁₄ C₇H₈OS
Boiling Point (°C) ~180–190 (estimated) 169 170.85 99.05 (at 1 kPa)
Water Solubility Practically insoluble Low Insoluble Moderate in polar solvents
pKa ~7.0 (estimated) 6.5 N/A ~5.8 (estimated)

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